molecular formula C14H14ClN B1400739 1-(3'-Chlorobiphenyl-3-yl)-ethylamine CAS No. 1247711-55-2

1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Cat. No. B1400739
CAS RN: 1247711-55-2
M. Wt: 231.72 g/mol
InChI Key: WMALXQVUNPHXRD-UHFFFAOYSA-N
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Description

“1-(3’-Chlorobiphenyl-3-yl)-ethylamine” is a chemical compound that contains a biphenyl group with a chlorine atom at the 3’ position, and an ethylamine group attached to the 1 position .


Synthesis Analysis

While specific synthesis methods for “1-(3’-Chlorobiphenyl-3-yl)-ethylamine” were not found, related compounds have been synthesized using various methods. For instance, pinacol boronic esters have been used in the protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular formula of “1-(3’-Chlorobiphenyl-3-yl)-ethylamine” is C12H11Cl2N . It contains a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom and an ethylamine group attached .

Scientific Research Applications

Synthesis and Characterization

  • N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines Synthesis : A novel class of sigma ligands, including compounds related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was synthesized and evaluated. These compounds exhibited high efficacy and selectivity for sigma receptors, indicating potential for therapeutic agent development (de Costa et al., 1992).

Biological Evaluation

  • Sigma-1 and Sigma-2 Binding Sites : Various iodophenyl derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a similar compound, were synthesized and evaluated for binding affinity at sigma-1 and sigma-2 receptor subtypes, showing significant affinity at both sites (He et al., 1993).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Halogen-substituted imidazoline derivatives, including compounds similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were examined as corrosion inhibitors for mild steel, showing effective performance in acidic solutions (Zhang et al., 2015).

Dopamine Agonists

  • Dopamine D2 Receptor Affinity : 2-(5-Methoxythiophen-3- yl)ethylamine derivatives, which are structurally related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were synthesized and showed affinity for dopamine D2 receptors, suggesting potential as selective D2 agonists (Cardellini et al., 1994).

Antidepressant Activity

  • Potential Antidepressant Agents : A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were studied for antidepressant activity. Some derivatives exhibited potential as rapid-onset antidepressants (Yardley et al., 1990).

Chromatographic Applications

  • High-Performance Liquid Chromatography : Studies on the use of 1-(naphthen-1-yl)ethylamines for chromatographic separation of enantiomers of 2-arylpropionic acids highlight the utility of similar compounds in analytical chemistry (Hutt et al., 1986).

Mass Spectrometry

  • Gas-Phase Chemistry Studies : Protonated ethylamine, closely related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was examined in mass spectrometric studies, providing insights into the gas-phase chemistry of such compounds (Bouchoux et al., 1996).

Herbicide Development

  • Herbicide Synthesis : The enzymatic resolution of 1-(4-chlorophenyl)ethylamine was used to synthesize a novel triazolopyrimidine herbicide, demonstrating the compound's application in agricultural chemistry (Zhang et al., 2018).

Optical Resolution

  • Chiral Auxiliary in Synthesis : 1-(2,5-Dimethoxyphenyl)ethylamine was used as a chiral auxiliary for the diastereoselective alkylation of aldimines, showing the utility of similar compounds in asymmetric synthesis (Kohara et al., 1999).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Substituted 6-fluorobenzo[d]thiazole amides, structurally akin to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, exhibited notable antibacterial and antifungal activities, highlighting potential medicinal applications (Pejchal et al., 2015).

Sigma Receptor Ligands

  • Sigma-2 Selective Ligands : Polyamines based on 1-(3'-Chlorobiphenyl-3-yl)-ethylamine were developed as sigma-2 selective ligands, illustrating the compound's relevance in neuropharmacology (de Costa et al., 1994).

Synthesis of Bioactive Compounds

  • Synthesis of Serotonin Receptor Agonists : The synthesis of 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene, relevant to the chemistry of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was demonstrated for producing bioactive compounds and natural products (Porcu et al., 2018).

Corrosion Inhibition in Steel

  • Green Corrosion Inhibitor for Steel : 2-(3H-Imidazol-4-yl)-ethylamine, related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was researched as a novel corrosion inhibitor for steel, emphasizing the compound's industrial applications (Zhang, 2020).

Bromide-Substituted Imidazoline

  • Mild Steel Corrosion Inhibition : A study on bromide-substituted imidazoline, structurally similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, revealed its mixed-type inhibitor properties for mild steel corrosion in hydrochloric acid (Zhang et al., 2015).

Urotensin-II Receptor Agonists

  • Discovery of a Nonpeptide Agonist : The discovery of a nonpeptidic agonist for the urotensin-II receptor, structurally akin to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, demonstrates the compound's potential in developing novel pharmacological agents (Croston et al., 2002).

Liquid Chromatography

  • Chiral Stationary Phases : Derivatives of optically active 1-(α-naphthyl)ethylamine were synthesized for use as chiral stationary phases in high-performance liquid chromatography, highlighting the compound's utility in separation sciences (Däppen et al., 1986).

Asymmetric Synthesis

  • Synthesis of Calcimimetic Agents : Highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines, similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were synthesized for applications in the synthesis of calcimimetic agents (Ou et al., 2013).

Water Stress in Plants

  • Effects on Plant Stress Responses : A study on paclobutrazol's effects on water stress-induced ethylene biosynthesis in apple seedling leaves highlighted the role of similar compounds in plant stress responses (Wang & Steffens, 1985).

NMDA Receptor Antagonist

  • NMDA Receptor Antagonist Properties : Ephenidine, a compound closely related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was found to be a potent NMDA receptor antagonist with properties similar to ketamine, indicating potential in neuropharmacology (Kang et al., 2017).

properties

IUPAC Name

1-[3-(3-chlorophenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALXQVUNPHXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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